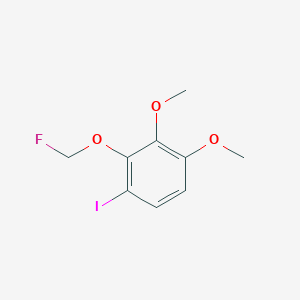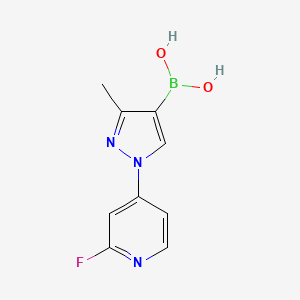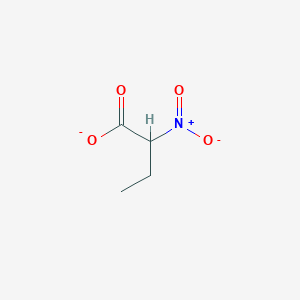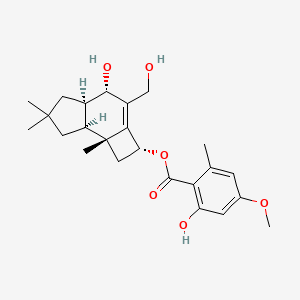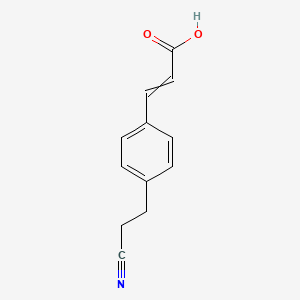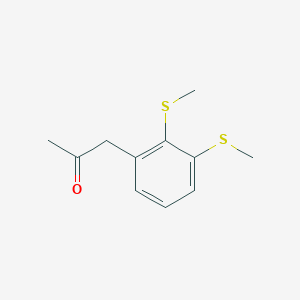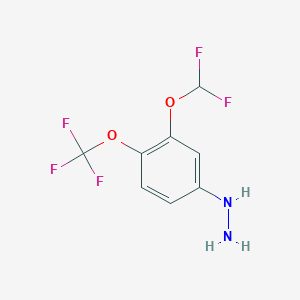
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine is a chemical compound with the molecular formula C8H7F5N2O2 and a molecular weight of 258.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common synthetic route involves the reaction of a suitable phenol derivative with difluoromethyl ether and trifluoromethyl ether under specific conditions to introduce the desired substituents. The resulting intermediate is then reacted with hydrazine to form the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-5-(trifluoromethoxy)phenyl)hydrazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and is used in similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7F5N2O2 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-6-3-4(15-14)1-2-5(6)17-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
PVHPLLHOJWKWIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)OC(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




